![molecular formula C23H29N3O4 B4332287 N-(3,4-dimethoxyphenyl)-N'-[4-(piperidin-1-ylmethyl)benzyl]ethanediamide](/img/structure/B4332287.png)
N-(3,4-dimethoxyphenyl)-N'-[4-(piperidin-1-ylmethyl)benzyl]ethanediamide
Übersicht
Beschreibung
N-(3,4-dimethoxyphenyl)-N'-[4-(piperidin-1-ylmethyl)benzyl]ethanediamide, also known as UMB 425, is a compound with potential therapeutic applications. It belongs to the class of benzamide derivatives and has been studied extensively for its pharmacological properties.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethoxyphenyl)-N'-[4-(piperidin-1-ylmethyl)benzyl]ethanediamide 425 has been studied for its potential therapeutic applications in various fields, including cancer, neurodegenerative diseases, and pain management. In cancer research, N-(3,4-dimethoxyphenyl)-N'-[4-(piperidin-1-ylmethyl)benzyl]ethanediamide 425 has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. It has also been studied for its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's diseases, where it has been shown to protect against neuronal damage and improve cognitive function. N-(3,4-dimethoxyphenyl)-N'-[4-(piperidin-1-ylmethyl)benzyl]ethanediamide 425 has also been investigated for its potential use as an analgesic, where it has been shown to reduce pain perception.
Wirkmechanismus
N-(3,4-dimethoxyphenyl)-N'-[4-(piperidin-1-ylmethyl)benzyl]ethanediamide 425 acts as a potent inhibitor of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. By inhibiting HDAC, N-(3,4-dimethoxyphenyl)-N'-[4-(piperidin-1-ylmethyl)benzyl]ethanediamide 425 induces changes in the expression of genes that are involved in various cellular processes, including cell growth, differentiation, and apoptosis. This mechanism of action is thought to underlie N-(3,4-dimethoxyphenyl)-N'-[4-(piperidin-1-ylmethyl)benzyl]ethanediamide 425's potential therapeutic effects in cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-N'-[4-(piperidin-1-ylmethyl)benzyl]ethanediamide 425 has been shown to have a range of biochemical and physiological effects. In cancer cells, N-(3,4-dimethoxyphenyl)-N'-[4-(piperidin-1-ylmethyl)benzyl]ethanediamide 425 induces apoptosis by activating caspase-dependent and -independent pathways. It also inhibits angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and its receptor. In neurodegenerative diseases, N-(3,4-dimethoxyphenyl)-N'-[4-(piperidin-1-ylmethyl)benzyl]ethanediamide 425 protects against neuronal damage by reducing oxidative stress and inflammation. It also improves cognitive function by enhancing synaptic plasticity and neurogenesis. In pain management, N-(3,4-dimethoxyphenyl)-N'-[4-(piperidin-1-ylmethyl)benzyl]ethanediamide 425 reduces pain perception by inhibiting the activity of nociceptive neurons.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,4-dimethoxyphenyl)-N'-[4-(piperidin-1-ylmethyl)benzyl]ethanediamide 425 has several advantages for lab experiments. It is a potent and selective inhibitor of HDAC, which makes it a valuable tool for studying the role of HDAC in various cellular processes. It is also relatively stable and can be easily synthesized in the lab. However, N-(3,4-dimethoxyphenyl)-N'-[4-(piperidin-1-ylmethyl)benzyl]ethanediamide 425 has some limitations for lab experiments. It is highly lipophilic and can bind to plasma proteins, which can affect its pharmacokinetics and bioavailability. It also has low water solubility, which can limit its use in in vitro assays.
Zukünftige Richtungen
There are several future directions for research related to N-(3,4-dimethoxyphenyl)-N'-[4-(piperidin-1-ylmethyl)benzyl]ethanediamide 425. One area of interest is the development of N-(3,4-dimethoxyphenyl)-N'-[4-(piperidin-1-ylmethyl)benzyl]ethanediamide 425 analogs with improved pharmacokinetic properties and specificity for different HDAC isoforms. Another area of interest is the investigation of N-(3,4-dimethoxyphenyl)-N'-[4-(piperidin-1-ylmethyl)benzyl]ethanediamide 425's potential use in combination with other therapies, such as chemotherapy and radiation therapy, for the treatment of cancer. Additionally, further research is needed to elucidate the molecular mechanisms underlying N-(3,4-dimethoxyphenyl)-N'-[4-(piperidin-1-ylmethyl)benzyl]ethanediamide 425's effects in neurodegenerative diseases and pain management. Overall, N-(3,4-dimethoxyphenyl)-N'-[4-(piperidin-1-ylmethyl)benzyl]ethanediamide 425 has significant potential as a therapeutic agent and warrants further investigation.
Eigenschaften
IUPAC Name |
N'-(3,4-dimethoxyphenyl)-N-[[4-(piperidin-1-ylmethyl)phenyl]methyl]oxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4/c1-29-20-11-10-19(14-21(20)30-2)25-23(28)22(27)24-15-17-6-8-18(9-7-17)16-26-12-4-3-5-13-26/h6-11,14H,3-5,12-13,15-16H2,1-2H3,(H,24,27)(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBDDOWSISNRCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)CN3CCCCC3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-N'-[4-(piperidin-1-ylmethyl)benzyl]ethanediamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.